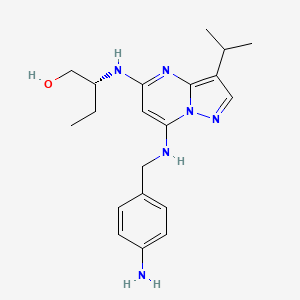
NLRP3 agonist 1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
NLRP3 agonist 1 is a compound that activates the NOD-, LRR-, and pyrin domain-containing protein 3 (NLRP3) inflammasome. The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns and damage-associated molecular patterns. Upon activation, it triggers an inflammatory response by activating caspase-1, which subsequently leads to the maturation and release of pro-inflammatory cytokines such as interleukin-1β and interleukin-18 .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of NLRP3 agonist 1 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield. Commonly, organic solvents, catalysts, and reagents such as acids, bases, and oxidizing agents are used in the synthesis process .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industrial standards. Advanced techniques like continuous flow synthesis and automated reactors are often employed to enhance efficiency and scalability .
化学反应分析
Types of Reactions
NLRP3 agonist 1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in various functionalized derivatives .
科学研究应用
NLRP3 agonist 1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the activation and regulation of the NLRP3 inflammasome.
Biology: Helps in understanding the role of the NLRP3 inflammasome in various biological processes, including cell death and inflammation.
Medicine: Investigated for its potential therapeutic applications in treating inflammatory diseases, such as gout, type 2 diabetes, and neurodegenerative disorders.
Industry: Utilized in the development of new drugs and therapeutic agents targeting the NLRP3 inflammasome
作用机制
NLRP3 agonist 1 exerts its effects by activating the NLRP3 inflammasome. The activation process involves two steps: priming and assembly. During priming, the expression of NLRP3 and pro-inflammatory cytokines is upregulated. In the assembly step, NLRP3 oligomerizes and recruits the adaptor apoptosis-associated speck-like protein and the effector cysteine protease procaspase-1. This leads to the activation of caspase-1, which cleaves pro-interleukin-1β and pro-interleukin-18 into their active forms, resulting in an inflammatory response .
相似化合物的比较
NLRP3 agonist 1 is unique in its ability to specifically activate the NLRP3 inflammasome. Similar compounds include:
Nigericin: A microbial toxin that activates the NLRP3 inflammasome by inducing potassium efflux.
Muramyl dipeptide: A bacterial cell wall component that activates the NLRP3 inflammasome through the recognition of pathogen-associated molecular patterns.
Extracellular ATP: Activates the NLRP3 inflammasome by binding to the P2X7 receptor and inducing potassium efflux
This compound stands out due to its specific activation mechanism and potential therapeutic applications in treating inflammatory diseases.
属性
分子式 |
C15H16N6 |
|---|---|
分子量 |
280.33 g/mol |
IUPAC 名称 |
4-N-(1-methylcyclopropyl)-7-(1H-pyrazol-5-yl)quinazoline-2,4-diamine |
InChI |
InChI=1S/C15H16N6/c1-15(5-6-15)20-13-10-3-2-9(11-4-7-17-21-11)8-12(10)18-14(16)19-13/h2-4,7-8H,5-6H2,1H3,(H,17,21)(H3,16,18,19,20) |
InChI 键 |
KNPJIDCHCYGPIK-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC1)NC2=NC(=NC3=C2C=CC(=C3)C4=CC=NN4)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


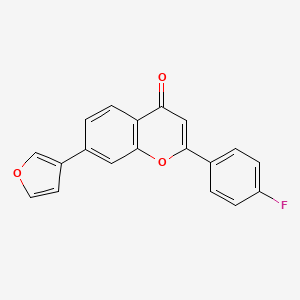
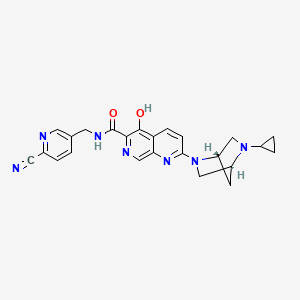

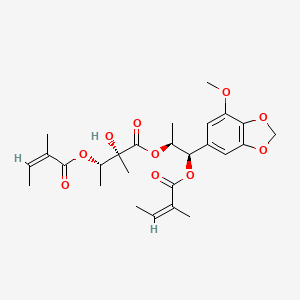
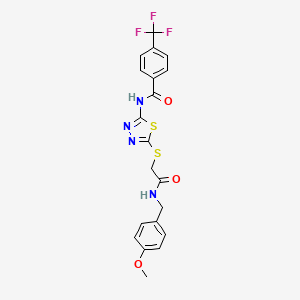
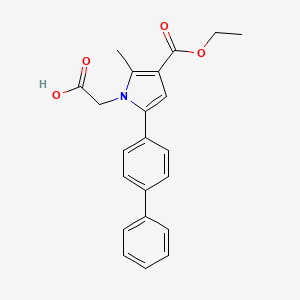

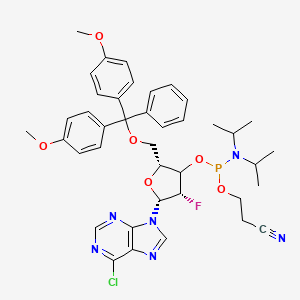
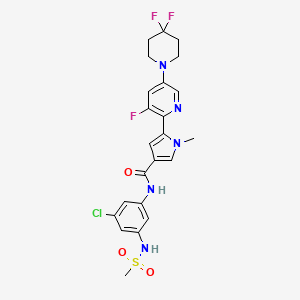
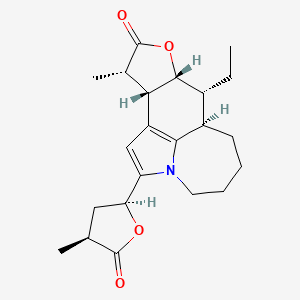
![trisodium;5-[[4-chloro-6-(N-methylanilino)-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(4-methyl-2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12383748.png)
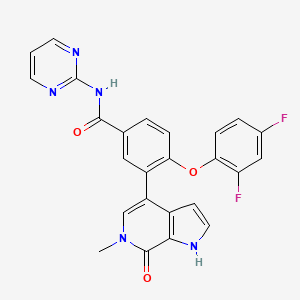
![disodium;3-hydroxy-4-[(2,4,5-trimethylphenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12383762.png)
